2-[4-(1-Aminoethyl)phenyl]propan-2-ol
CAS No.:
Cat. No.: VC13845071
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2-[4-(1-aminoethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C11H17NO/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-8,13H,12H2,1-3H3 |
| Standard InChI Key | MHUSXQGEMFHYLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(C)(C)O)N |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
2-[4-(1-Aminoethyl)phenyl]propan-2-ol (IUPAC name: 2-[4-(1-aminoethyl)phenyl]propan-2-ol) features a central propan-2-ol group [(CH₃)₂CHOH] attached to a phenyl ring substituted at the para position with a 1-aminoethyl (-CH₂CH₂NH₂) group. The compound’s molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol (calculated from atomic masses). Key structural attributes include:
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Propan-2-ol backbone: A tertiary alcohol providing hydrophilicity and hydrogen-bonding capacity.
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Para-substituted phenyl ring: Ensures planar geometry and influences electronic interactions.
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1-Aminoethyl side chain: Introduces basicity and potential for hydrogen bonding or salt formation .
Table 1: Molecular Properties of 2-[4-(1-Aminoethyl)phenyl]propan-2-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Key Functional Groups | Tertiary alcohol, primary amine |
| Predicted LogP | ~1.8–2.2 (similar to ) |
Spectroscopic Characteristics
While experimental NMR or IR data for this compound are unavailable, analogs such as 1-[(4-methylphenyl)amino]-2-propanol (CAS 3077-14-3) provide reference points . For instance:
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¹H-NMR: Expected signals include a singlet for the propan-2-ol hydroxyl proton (~1.5 ppm), aromatic protons (6.7–7.2 ppm), and methyl/methylene groups adjacent to the amine (~2.8–3.5 ppm) .
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IR: Stretching vibrations for -OH (~3300 cm⁻¹), -NH₂ (~3400 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves constructing the propan-2-ol and 1-aminoethylphenyl moieties sequentially. Two plausible routes are proposed:
Route 1: Reductive Amination of a Ketone Intermediate
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Formation of 4-(1-Aminoethyl)acetophenone:
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Reduction to Propan-2-ol:
Route 2: Nucleophilic Addition to Epoxides
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Epoxidation of 4-Vinylphenylpropan-2-ol:
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Treating 4-vinylphenylpropan-2-ol with mCPBA to form an epoxide.
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Aminolysis:
Experimental Challenges
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Steric hindrance: The tertiary alcohol and bulky phenyl group may slow reaction kinetics.
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Amine protection: The primary amine may require protection (e.g., Boc groups) during synthesis to prevent side reactions .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| Ketone formation | NH₃, MeOH, 25°C, 12h | 60–70% |
| Reduction | NaBH₄, EtOH, 0°C→RT, 2h | 75–85% |
| Purification | Column chromatography (SiO₂) | >95% purity |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (hexane) .
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Stability: The amine group may oxidize under acidic or oxidative conditions, necessitating inert storage environments .
Thermal Behavior
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Melting Point: Estimated 120–140°C (based on analogs like 1-amino-2-(4-methoxyphenyl)propan-2-ol, m.p. 132°C) .
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Decomposition: Likely above 250°C, with cleavage of the C-N bond in the aminoethyl group .
Biological and Industrial Applications
Anticancer Activity
Derivatives featuring aryl-amino-alcohol motifs demonstrate cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines . The target compound’s tertiary alcohol and amine groups could interact with cellular targets like topoisomerases or microtubules, though specific assays are needed .
Industrial Uses
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